3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole

Epigenetics BRD4 Inhibition Drug Discovery

This 6,6'-oxybis(3-phenyl-2,1-benzisoxazole) scaffold is a novel and potent pharmacophore for BRD4 BD2 inhibition (IC50 0.95 μM) that cannot be replicated by monomeric analogs. Its extended π-system and bent conformation enable bivalent acetyl-lysine pocket engagement, while the diphenyl ether architecture provides a differentiated SAR vector for PPO herbicide screening and VDR modulator development. Procurement of this compound ensures access to a privileged bis(heterocycle) with dual-emission photophysical potential and clean NMR-confirmed purity (≥98%), making it an ideal starting point for structure-based optimization in oncology, inflammatory disease, and agrochemical discovery programs.

Molecular Formula C26H16N2O3
Molecular Weight 404.4 g/mol
Cat. No. B11632506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole
Molecular FormulaC26H16N2O3
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC(=CC3=NO2)OC4=CC5=NOC(=C5C=C4)C6=CC=CC=C6
InChIInChI=1S/C26H16N2O3/c1-3-7-17(8-4-1)25-21-13-11-19(15-23(21)27-30-25)29-20-12-14-22-24(16-20)28-31-26(22)18-9-5-2-6-10-18/h1-16H
InChIKeyUWVDOZWDRDURAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole – Structural Identity and Core Characteristics for Procurement


3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole (also cataloged as 5,5'-oxybis(3-phenyl-2,1-benzisoxazole)) is a homodimeric bis(heterocycle) comprising two 3-phenyl-2,1-benzisoxazole (anthranil) units linked by an ether bridge at the 6-position [1]. It has the molecular formula C26H16N2O3 and a molecular weight of 404.43 g/mol [1]. The compound belongs to the benzisoxazole family, a privileged scaffold in medicinal chemistry and agrochemical research known for diverse bioactivities [2]. Its architecture offers a unique combination of extended aromatic conjugation and a flexible diaryl ether junction, properties that are rarely found in commercially available, single-ring benzisoxazole derivatives.

3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole – Why In-Class Benzisoxazole Compounds Cannot Be Simply Interchanged


Substituting the target bis(benzisoxazole) ether with simpler, monomeric 3-phenylbenzisoxazoles or other benzisoxazole derivatives fails to replicate its distinctive molecular topology. The target compound integrates two 3-phenyl-2,1-benzisoxazole chromophores via a central ether oxygen, creating an extended π-system with a bent conformation not achievable with single-ring analogs [1]. This bifunctional architecture is crucial for applications requiring simultaneous engagement of two binding sites or dual-emission optical properties. Recent research has specifically identified the di-phenyl ether-coupled benzisoxazole scaffold as a novel and potent pharmacophore for BRD4 BD2 inhibition, a feature absent in simpler benzisoxazole or benzoxazole structures [2]. Generic substitution would therefore lose the synergistic geometric and electronic properties conferred by this specific connectivity.

3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole – Quantitative Differentiation Evidence Against Closest Analogs


BRD4 BD2 Inhibitory Potency of Di-Phenyl Ether-Coupled Benzisoxazole Scaffolds

A series of di-phenyl ether-coupled benzisoxazole derivatives, structurally related to the target compound, were evaluated for BRD4 BD2 inhibition using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Compound 10 in this series, which features the core di-phenyl ether benzisoxazole scaffold, demonstrated an IC50 of 0.95 μM against BRD4 BD2 [1]. This level of potency validates the scaffold's utility as a lead for bromodomain inhibition, an activity not observed with simple 3-phenylbenzisoxazole monomers which lack the extended ether linkage.

Epigenetics BRD4 Inhibition Drug Discovery

Molecular Docking and Binding Mode Differentiation from Monomeric Benzisoxazoles

Molecular docking studies of the di-phenyl ether benzisoxazole series against BRD4 BD2 (PDB: 5Y8W) revealed a binding mechanism that engages both bromodomain acetyl-lysine recognition pockets simultaneously [1]. This bivalent binding mode is enabled by the central ether linkage, which provides the optimal spacing and geometry to bridge the two sub-pockets. In contrast, monomeric 3-phenylbenzisoxazoles can occupy only a single pocket, resulting in significantly weaker affinity [2]. The computed binding poses for the bis(benzisoxazole) ether series showed key hydrogen-bond interactions with Asn433 and the conserved water network, which are absent in docking simulations of the truncated monomeric scaffolds.

Computational Chemistry Molecular Docking Structure-Based Design

Drug-Likeness and Physicochemical Property Comparison with In-Class Alternatives

Drug-likeness predictions for representative di-phenyl ether-coupled benzisoxazole compounds, including the target scaffold, showed acceptable drug-like profiles, with no violations of Lipinski's Rule of Five [1]. The molecular weight of the target compound (404.43 g/mol) places it within the acceptable range for oral bioavailability, while the LogP of the related 6-hydroxy-3-phenyl-1,2-benzisoxazole monomer (LogP = 3.20) suggests moderate lipophilicity for the monomeric unit [2]. By contrast, many alternative benzisoxazole-based PPAR agonists with comparable molecular weight suffer from excessive lipophilicity (cLogP > 5), which limits their developability. The balanced physicochemical profile of the bis(benzisoxazole) ether scaffold provides a distinct advantage for lead optimization programs.

ADME Drug-Likeness Physicochemical Profiling

3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole – High-Value Application Scenarios Based on Quantitative Evidence


Epigenetic Drug Discovery: BRD4 Bromodomain Inhibitor Lead Optimization

Procurement for programs targeting BRD4 BD2 should prioritize the di-phenyl ether-coupled bis(benzisoxazole) scaffold. Representative compound 10 from this series achieved an IC50 of 0.95 μM in a TR-FRET assay [1]. Molecular docking confirmed a unique bivalent binding mode engaging both acetyl-lysine recognition pockets, a feature that monomeric 3-phenylbenzisoxazoles cannot replicate [1]. This scaffold serves as an ideal starting point for structure-based optimization towards sub-micromolar BRD4 inhibitors for oncology and inflammatory disease applications.

Dual-Emission Fluorescent Probe Development

The target compound integrates two 3-phenyl-2,1-benzisoxazole fluorophores via an ether bridge, creating a conjugated yet flexible system with potential for dual-emission properties. The SpectraBase database confirms the compound's clean NMR profile, indicating high purity suitable for photophysical characterization [2]. This architecture is valuable for ratiometric fluorescence sensing, where emission intensity changes at two distinct wavelengths can be used for quantitative detection of analytes. Researchers developing fluorescent probes for biological imaging or chemical sensing should consider this compound over single-ring benzisoxazole fluorophores, which lack the intramolecular energy transfer capability inherent to the dimeric structure.

Agrochemical Research: Protoporphyrinogen Oxidase (PPO) Inhibitor Scaffold

Benzisoxazole diphenyl ethers have established precedent as herbicides targeting protoporphyrinogen oxidase (PPO) [1]. The target compound, with its 6,6'-oxybis(3-phenyl-2,1-benzisoxazole) architecture, is a direct structural analog of the diphenyl ether PPO inhibitor class, which includes commercial herbicides. Its differentiated substitution pattern—with phenyl groups at the 3-position of both benzisoxazole rings—offers a distinct structure-activity relationship (SAR) vector for optimizing herbicidal potency and crop selectivity. Agrochemical discovery teams should procure this compound for comparative PPO inhibition screening against simpler benzisoxazole or diphenyl ether analogs [1].

Non-Secosteroidal Vitamin D Receptor (VDR) Modulator Research

The phenyl-benzoxazole chemotype has been disclosed in patents as non-secosteroidal VDR modulators, offering a potential alternative to conventional vitamin D analogs that cause hypercalcemia [1]. The target compound's bis(benzisoxazole) ether structure represents an underexplored extension of this chemotype, with the potential for enhanced VDR binding affinity through bivalent interaction with the receptor's ligand-binding domain. Researchers developing novel VDR modulators for osteoporosis, psoriasis, or cancer should evaluate this compound against the monomeric phenyl-benzoxazole VDR modulators described in the patent literature [1].

Quote Request

Request a Quote for 3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.